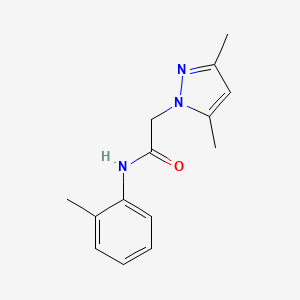
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide, also known as MPDPAA, is a chemical compound that has gained attention in the scientific community due to its potential as a pharmacological agent. MPDPAA has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The exact mechanism of action of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide is not fully understood, but it has been suggested that it may act through inhibition of certain enzymes or receptors in the body. One study found that N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide exhibited inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been found to exhibit a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been found to exhibit analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, its range of biochemical and physiological effects make it a versatile compound for studying various biological systems. However, one limitation of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide is its relatively low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies could investigate the mechanism of action of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide and its effects on various biological systems. Finally, research could focus on developing more efficient methods for synthesizing and purifying N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide.
Synthesis Methods
The synthesis of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide involves the reaction of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetic acid with 2-methylphenylhydrazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then purified through recrystallization to obtain N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide in its pure form.
Scientific Research Applications
N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide has been studied for its potential use as a therapeutic agent in various scientific research applications. One study investigated the effect of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide on the proliferation of cancer cells and found that it exhibited cytotoxic activity against several types of cancer cells. Another study examined the potential of N-(2-Methylphenyl)-2-(3,5-dimethyl-1H-pyrazole-1-yl)acetamide as a treatment for diabetes and found that it exhibited hypoglycemic activity in animal models.
properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-10-6-4-5-7-13(10)15-14(18)9-17-12(3)8-11(2)16-17/h4-8H,9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBKSPSHYRABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-pyrazol-1-yl)-2'-methylacetanilide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)



![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)


![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]-1,2,4-triazole](/img/structure/B6632900.png)


![1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B6632935.png)